Barium strontium niobate

Übersicht

Beschreibung

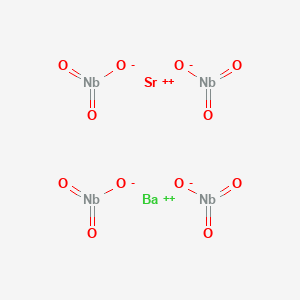

Barium Strontium Niobate is a ferroelectric material commonly used in single crystal form in electro-optics, acousto-optics, and photorefractive non-linear optics for its photorefractive properties .

Synthesis Analysis

BSN ceramics with different amounts of BaO–SrO–Nb2O5–Al2O3–B2O3–SiO2 (BSNABS) glass additive were prepared via the conventional solid-state sintering method . The addition of BSNABS glass could significantly lower the sintering temperature, refine the grain size, and enhance the breakdown strength of ceramics .Molecular Structure Analysis

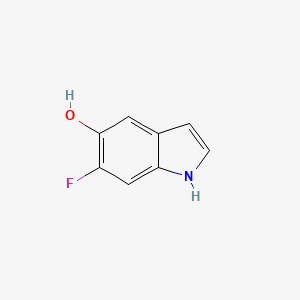

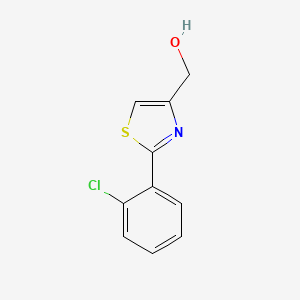

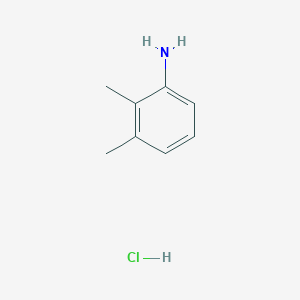

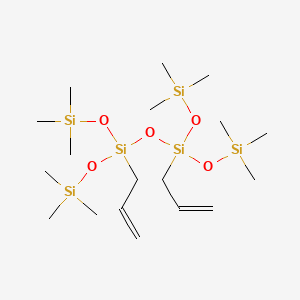

The unit cell of this compound films 2.4–2.5 μm in thickness is shown to undergo strain both along and across the plane of the interface . The four crystallographically independent Nb atoms, each in octahedral coordination, are linked to O atoms by distances ranging from 1.765±0.021 to 2.270±0.021 Å, with a mean value of 1.989 Å .Chemical Reactions Analysis

Strontium barium niobate is a normal ferroelectric for Barium-rich compositions and becomes a relaxor ferroelectric with increasing strontium content . This has been attributed to positional disorder of the A-site cations .Physical And Chemical Properties Analysis

BSN is an attractive material for building electro-optic modulators in silicon photonics as it has one of the highest known Pockels coefficients and can be integrated on Si . The optical phonon contribution dominates the electro-optic response .Wissenschaftliche Forschungsanwendungen

Anisotropic Thermal Expansion

Barium strontium niobate exhibits unique thermal expansion properties, with negative thermal expansion along the c-axis and positive expansion along the a-axis. This anisotropic behavior is linked to the crystal's structure and is significant for applications requiring temperature stability (Qadri et al., 2005).

Ferroelectric Properties and Microelectronic Applications

This material's ferroelectric properties are explored for microelectronic components like memory elements, pyroelectric radiation receivers, electrooptic light modulators, and electrostatic micromotors. These applications leverage the electrophysical properties of barium-strontium niobate films and multilayer structures (Kostsov, 2005).

Photorefractive Properties

The material is characterized for its photorefractive properties, particularly in creating spatial solitons, which are waveguides induced by index changes in the medium. These properties are significant for optical data storage and other photonics applications (Chauvet et al., 2006).

Melting Composition and Crystal Growth

Research has been conducted on the congruent melting composition of this compound, vital for growing striation-free single crystals. This aspect is crucial for material synthesis and quality control in various applications (Megumi et al., 1976).

Temperature-Dependent Raman Spectra

The temperature dependence of the low-frequency spectra of this compound is studied, with several modes identified. This research aids in understanding the material's behavior under different thermal conditions, relevant to various applications (Bartlett & Wall, 1973).

Dielectric and Piezoelectric Properties

The dielectric, piezoelectric, and optical properties of hot-pressed strontium barium niobate ceramics have been measured, showing significant anisotropies. These properties are important for applications in sensors, actuators, and transducers (Nagata et al., 1981).

Wirkmechanismus

Safety and Hazards

Strontium barium niobate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

SBN is an attractive material for building electro-optic modulators in silicon photonics as it has one of the highest known Pockels coefficients and can be integrated on Si . The development of spontaneous polarization in them is due to a displacement of the metal (Ba 2+, Sr 2+, and Nb 5+) atoms relative to the oxygen planes, and the structural disorder (associated with the random arrangement of the Ba 2+ and Sr 2+ cations) is the main cause of their relaxor properties . This makes them promising candidates for use in electro-optical modulators, and it is thin films which are needed to integrate them into advanced technological processes .

Eigenschaften

IUPAC Name |

strontium;barium(2+);oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4Nb.12O.Sr/q+2;;;;;;;;;;;;;4*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDQMLPMKQLBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaNb4O12Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190669 | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37185-09-4 | |

| Record name | Barium strontium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037185094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium strontium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)